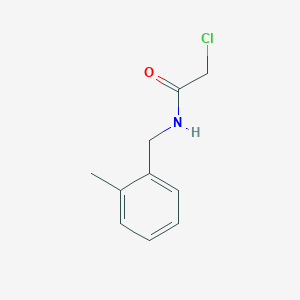

2-chloro-N-(2-methylbenzyl)acetamide

描述

Historical Context of Acetamides and Chloroacetamide Derivatives

The development of acetamide chemistry traces back to fundamental discoveries in organic synthesis, where acetamide, systematically known as ethanamide, emerged as the simplest amide derived from acetic acid with the formula CH₃CONH₂. Historical investigations into acetamide derivatives began with recognition that acetamide serves as an intermediate between acetone, which contains two methyl groups either side of the carbonyl, and urea which has two amide groups in those locations. This structural positioning established acetamide as a foundational compound for developing more complex derivatives.

The evolution toward chloroacetamide derivatives marked a significant advancement in organic chemistry, particularly with the recognition that chloroacetamide (2-chloroacetamide) could be produced through ammonolysis of esters of chloroacetic acid. By March 1953, four derivatives of alpha-chloroacetamide were identified as sufficiently effective preemergence grass herbicides in greenhouse tests, establishing the commercial viability of this chemical class. This breakthrough demonstrated that systematic modification of the acetamide structure through halogenation could yield compounds with enhanced biological activity and practical applications.

The historical development of chloroacetamide derivatives revealed their versatility in synthetic applications, where they served as key reagents for preparing various functionalized amide derivatives widely used in synthesizing important compounds including aminoaldehydes, aminoketones, aminoacids, amidines, carbamides, indene derivatives, and heterocycles. Research efforts in the mid-20th century established that halogen-containing hemiaminals could be applied for synthesis of heterocyclic compounds and were used in carbon-amidoalkylation of aromatics. This foundation laid the groundwork for developing more sophisticated chloroacetamide derivatives, including benzyl-substituted variants that would emerge as important synthetic intermediates.

Significance of 2-chloro-N-(2-methylbenzyl)acetamide in Chemical Research

The compound this compound occupies a unique position in chemical research due to its classification as both a halogenated amide and an aromatic compound, characteristics that confer distinctive reactivity patterns and synthetic utility. The presence of the chloro group attached to the acetamide moiety, combined with the 2-methylbenzyl substitution, creates a molecule with enhanced nucleophilic substitution potential, making it valuable for developing more complex chemical architectures.

Research significance stems from the compound's structural features that enable participation in various chemical reactions, including nucleophilic substitution where the chloro group can be displaced by nucleophiles, hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids, and reduction reactions that can convert the amide group to an amine. The electron-withdrawing nature of the chloro group enhances the compound's susceptibility to nucleophilic attack, making it particularly useful in synthetic applications requiring selective functionalization.

The compound's molecular structure includes a chloroacetamide backbone that provides the reactive chloro group, an amide linkage that offers hydrogen bonding capabilities and potential for further derivatization, and a 2-methylbenzyl group that introduces aromatic character and steric considerations. These structural elements combine to create a versatile synthetic intermediate capable of participating in diverse chemical transformations while maintaining stability under standard laboratory conditions.

Contemporary research applications highlight the compound's utility in pharmaceutical intermediate synthesis, where its structural features enable incorporation into larger molecular frameworks designed for biological activity. The aromatic component provides opportunities for additional substitution reactions, while the chloroacetamide portion serves as an excellent leaving group for nucleophilic displacement reactions, making the compound valuable for constructing complex molecular architectures required in drug development.

Current Research Landscape and Scientific Interest

Current research interest in this compound reflects broader trends in medicinal chemistry focused on acetamide derivatives as therapeutic candidates. Molecules with acetamide linkage and their derivatives as core structures are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-convulsant, anti-hypoxic, and anti-microbial properties. This recognition has positioned chloroacetamide derivatives, including benzyl-substituted variants, as important targets for pharmaceutical research.

Contemporary synthesis approaches emphasize green chemistry principles, as demonstrated by recent developments in acetamide preparation using carbon dioxide, methanol, hydrogen, and amines in the presence of rhodium catalysts. These methodologies represent significant advances in sustainable synthesis, with researchers achieving 65% yields using rhodium acetylacetonate in combination with lithium iodide or lithium chloride as promoters. Such developments indicate growing interest in environmentally conscious approaches to acetamide derivative synthesis.

Research investigations into structure-activity relationships have revealed that acetamide derivatives exhibit significant therapeutic potential across multiple disease categories. Studies demonstrate that triazino acetamides show great anti-depressant activity measured in terms of percentage decrease in immobility duration, with synthesized derivatives exhibiting significant activity compared to standard anti-depressant drugs like moclobemide, imipramine, and fluoxetine. These findings underscore the continued relevance of acetamide chemistry in pharmaceutical development.

Synthetic methodology research continues to explore novel approaches for preparing chloroacetamide derivatives, with recent work demonstrating C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as an amidoalkylating reagent. Such methodological advances provide improved synthetic routes to complex acetamide derivatives, supporting continued research interest in this chemical class and its potential applications in drug discovery and development.

Structural Relationship to Other Acetamide Derivatives

The structural analysis of this compound reveals significant relationships to other important acetamide derivatives that have established biological and synthetic utility. Comparative structural examination demonstrates how systematic modification of the acetamide framework leads to derivatives with distinct properties and applications. The compound shares the fundamental chloroacetamide backbone with related structures while introducing unique substitution patterns that influence reactivity and biological activity.

Closely related compounds include 2-chloro-N-(2-methylphenyl)acetamide, which differs by having a direct attachment to the phenyl ring rather than through a methylene bridge. This structural variant, with molecular formula C₉H₁₀ClNO and molecular weight 183.635, demonstrates how minor structural modifications can lead to different chemical and physical properties. The presence of the methylene bridge in this compound introduces additional conformational flexibility and may influence binding interactions in biological systems.

Another structurally related compound, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, illustrates how substitution patterns on the aromatic ring affect molecular properties. This derivative, with molecular formula C₁₁H₁₄ClNO, incorporates both ethyl and methyl substituents on the phenyl ring, demonstrating the scope for structural variation within this chemical class. Such comparisons highlight how systematic structural modifications enable fine-tuning of chemical and biological properties.

The following table presents key structural data for related chloroacetamide derivatives:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₂ClNO | 197.66 | Benzyl bridge, ortho-methyl substitution |

| 2-chloro-N-(2-methylphenyl)acetamide | C₉H₁₀ClNO | 183.635 | Direct phenyl attachment, ortho-methyl |

| 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | C₁₁H₁₄ClNO | 211.69 | Dual ring substitution pattern |

| 2-chloro-N-phenethylacetamide | C₁₀H₁₂ClNO | 197.66 | Phenethyl substitution |

Extended structural analysis reveals connections to therapeutically important acetamide derivatives, including paracetamol, which represents one of the world's most widely used analgesic and antipyretic agents bearing an acetamide group. While paracetamol lacks the chloro substitution, it demonstrates the biological potential inherent in acetamide structures. The structural relationship extends to more complex derivatives used in anti-convulsant applications, where acetamide compounds show potencies ranging from 0.21 to 0.74 compared to phenytoin.

Research into indole acetamide derivatives further illustrates the structural diversity possible within acetamide chemistry, where incorporation of heterocyclic systems creates compounds with enhanced biological activity. These relationships demonstrate how this compound fits within a broader family of structurally related compounds that collectively represent significant therapeutic potential and synthetic utility in modern pharmaceutical research.

属性

IUPAC Name |

2-chloro-N-[(2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDDHAOOOPHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429413 | |

| Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78710-36-8 | |

| Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Laboratory Synthesis

The most common method for synthesizing 2-chloro-N-(2-methylbenzyl)acetamide involves the reaction of 2-methylbenzylamine with chloroacetyl chloride . This reaction is typically carried out in an inert solvent under controlled conditions to ensure efficiency and safety.

Reaction Scheme :

$$

\text{2-methylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$-

- Base : Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

- Solvent : Dichloromethane (DCM) is preferred due to its inert nature.

- Temperature : The reaction is conducted at low temperatures (0–5°C) to control the exothermic reaction.

Key Parameters

- Molar Ratios : A slight excess of chloroacetyl chloride (1.1 equivalents) ensures complete conversion of the amine.

- Stirring Time : Typically, the reaction is stirred for 2–3 hours to achieve maximum yield.

- Workup : The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

Scaling Up Laboratory Synthesis

For industrial applications, the synthesis is scaled up by optimizing parameters such as reagent concentrations, temperature control, and solvent recovery.

-

- These reactors provide precise control over temperature and mixing, reducing side reactions.

- They enable safer handling of volatile reagents like chloroacetyl chloride.

-

- Proper ventilation and use of closed systems are critical due to the release of HCl gas.

- Automated monitoring systems ensure consistent quality and safety during large-scale production.

Solvent Recycling

To reduce costs and environmental impact, solvents like dichloromethane are recovered and reused through distillation.

Optimization Strategies

Reaction Efficiency

- Using catalysts such as N,N-dimethylformamide (DMF) as an additive can enhance the reaction rate.

- Employing microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields.

Purification Techniques

The crude product is typically purified by recrystallization from ethanol or ethyl acetate to achieve high purity (>98%).

Data Table: Summary of Reaction Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Dichloromethane or greener alternatives |

| Temperature | 0–5°C | Controlled via continuous flow reactors |

| Base | Triethylamine | Triethylamine |

| Reaction Time | 2–3 hours | Optimized for continuous operation |

| Workup | Aqueous washing, drying | Automated solvent recovery systems |

| Yield | ~85–90% | ~90–95% |

Notes on Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution:

- The lone pair on the nitrogen atom of 2-methylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride.

- This forms a tetrahedral intermediate, which collapses to release HCl and form the desired amide bond.

化学反应分析

Types of Reactions

2-chloro-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: 2-methylbenzylamine and chloroacetic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

科学研究应用

2-chloro-N-(2-methylbenzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-chloro-N-(2-methylbenzyl)acetamide depends on its specific application. In general, it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and amide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Similar Chloroacetamide Derivatives

Key Observations:

- Positional Isomerism : The methyl group’s position on the benzyl ring (ortho vs. para) affects steric hindrance and electronic properties. For instance, 2-methylbenzyl derivatives may exhibit lower solubility in polar solvents compared to para isomers due to increased steric bulk .

- Herbicidal vs. Anticancer Activity: Bulky substituents (e.g., ethoxymethyl in acetochlor) favor herbicidal activity but require metabolic activation for carcinogenicity . In contrast, heterocyclic substituents (e.g., thiazole or benzoxazole) enhance anticancer activity by enabling interactions with cellular targets like tubulin or kinases .

- Antimicrobial Efficacy : Simple aryl/alkyl substituents (e.g., 4-methylbenzyl) show broad-spectrum antimicrobial activity, likely due to membrane disruption or enzyme inhibition .

Metabolic and Toxicity Profiles

Chloroacetamides are metabolized via hydrolysis and oxidative pathways. For example:

- Herbicides (Acetochlor/Alachlor): Metabolized to 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA), which undergo hydroxylation to form carcinogenic quinone imines .

Table 3: Metabolic Pathways

| Compound | Major Metabolites | Toxicity Implications |

|---|---|---|

| Acetochlor | DEA, MEA | Nasal/liver tumors in rats |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Thiazole ring oxidation products | Pending cytotoxicity studies |

| 2-Chloro-N-(2-methylbenzyl)acetamide | Uncharacterized hydrolyzed products | Likely lower carcinogenicity |

生物活性

2-Chloro-N-(2-methylbenzyl)acetamide, with the molecular formula C10H12ClN, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the second carbon of the acetamide functional group and a methyl-substituted benzyl moiety. This unique structure influences its reactivity and interaction with biological targets. The presence of the chloro group allows for nucleophilic substitution reactions, which can lead to various derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of chloroacetamides possess antibacterial properties against various pathogens, including Mycobacterium luteum and fungi such as Aspergillus niger and Candida tenuis.

Minimum Inhibitory Concentration (MIC) : In comparative studies, similar compounds demonstrated varying levels of antibacterial efficacy. For instance, a related compound showed an MIC of 512 µg/mL against Klebsiella pneumoniae, indicating that structural modifications can significantly influence potency .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and the release of cytoplasmic contents, effectively killing the bacteria . The compound's ability to disrupt bacterial integrity highlights its potential as a bactericidal agent.

Study on Antibacterial Efficacy

A study conducted to evaluate the antibacterial activity of this compound on K. pneumoniae revealed significant results:

- MIC Determination : The MIC was determined to be 512 µg/mL.

- Time-Kill Kinetics : After 10 hours of exposure at this concentration, a total reduction in viable cells was observed, confirming its bactericidal activity.

- Cell Integrity : The treatment resulted in significant cytoplasmic content release, indicating effective cell lysis .

Toxicity Assessment

In toxicity studies, this compound displayed low toxicity levels in oral mucosa cells. The presence of normal cells exceeded 80% across various concentrations tested, suggesting a safe profile for further exploration in therapeutic applications .

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its unique chemical properties and biological activity. It serves as an intermediate in synthesizing more complex organic molecules and has been investigated for its interactions with biomolecules in biological systems .

Summary Table of Biological Activity

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2-methylbenzyl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methylbenzylamine and 2-chloroacetyl chloride. Optimization includes using a weak base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) under reflux, with reaction monitoring via TLC. Purification via recrystallization or column chromatography improves yield. For scalability, continuous flow reactors may enhance efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization employs:

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend), and ~700 cm⁻¹ (C-Cl stretch).

- NMR : ¹H NMR shows singlet for CH₂Cl (~4.2 ppm) and aromatic protons (6.8–7.3 ppm). ¹³C NMR confirms carbonyl (170 ppm) and chlorinated carbon (~40 ppm).

- HPLC/MS : Retention time and molecular ion ([M+H]⁺) verify purity and molecular weight .

Q. What preliminary biological assays are recommended to assess its pharmacological or herbicidal activity?

- Methodological Answer : Initial screening includes:

- Antibacterial Activity : Broth microdilution assays against Gram-negative (e.g., Klebsiella pneumoniae) and Gram-positive strains, with MIC determination.

- Herbicidal Effects : Seed germination inhibition tests on model plants (e.g., Arabidopsis), comparing to commercial herbicides like acetochlor. Cytotoxicity assays (e.g., MTT on mammalian cells) assess safety thresholds .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL) determines bond lengths, angles, and intermolecular interactions (e.g., N-H⋯O hydrogen bonds). Data collection at low temperature (100 K) minimizes thermal motion artifacts. The refinement process uses iterative cycles to achieve R-factor < 5%. Conformational analysis compares syn/anti orientations of substituents .

Q. What computational strategies predict its binding interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Parameters include:

- Docking : Grid box centered on active site, Lamarckian genetic algorithm.

- MD : 100-ns simulations in explicit solvent, RMSD/RMSF analysis for stability. Free-energy calculations (MM-PBSA) quantify binding affinities .

Q. How do structural modifications (e.g., substituent variation) influence herbicidal potency and selectivity?

- Methodological Answer : SAR studies compare analogs (e.g., nitro, hydroxy, or fluoro substituents) using:

- In Vitro Assays : Acetolactate synthase (ALS) inhibition.

- Field Trials : Dose-response curves for weed control vs. crop toxicity.

- Data Table :

Q. What mechanisms explain its toxicity in non-target organisms, and how can they be mitigated?

- Methodological Answer : Mechanistic studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。